Oncocin Dfp Triple Mutant Activity Profile
In a comparative structure-activity relationship (SAR) study of the antimicrobial peptide oncocin, replacement of three proline residues at positions 4, 5, and 12 with (2S)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid (Dfp) resulted in the most favorable biological profile among the tested analogs [1]. The Dfp-triple mutant exhibited potent antibacterial activity while demonstrating markedly low cytotoxicity. In contrast, the analogous triple-replacement with trans-4-hydroxy-L-proline (Hyp) did not achieve the same optimal balance of potency and safety [1].
| Evidence Dimension | Antimicrobial Activity and Cytotoxicity Profile |
|---|---|
| Target Compound Data | MIC: 1–2 µg/mL (E. coli and K. pneumoniae); Hemolysis: <1% at 800 µg/mL; IC50: >1280 µg/mL (HepG2 cells) |
| Comparator Or Baseline | Triple trans-4-hydroxy-L-proline (Hyp) mutant (activity retained or slightly improved, but not designated 'best in series'); Wild-type oncocin (VDKPPYLPRPRPPRRIYNR-NH2) with reported MIC values ranging from 0.37–4 µg/mL depending on strain and assay conditions. |
| Quantified Difference | The Dfp triple mutant was explicitly identified as possessing the 'best activity profile' in the series due to its combination of low micromolar potency and exceptionally low hemolytic and cytotoxic effects. |
| Conditions | In vitro antibacterial assays against Gram-negative bacteria (E. coli and K. pneumoniae); Hemolysis assay on mammalian red blood cells; Cytotoxicity assay on HepG2 human liver cancer cell line. |
Why This Matters
This quantitative evidence demonstrates that incorporating Dfp into antimicrobial peptides can yield a superior therapeutic window—maintaining potent antibacterial activity while minimizing host toxicity—making this building block a strategic choice over Hyp or native proline for optimizing Pro-rich AMPs.
- [1] Shaikh, A. Y., Björkling, F., Zabicka, D., Tomczak, M., Urbas, M., Domraceva, I., Kreicberga, A., & Franzyk, H. (2023). Structure-activity study of oncocin: On-resin guanidinylation and incorporation of homoarginine, 4-hydroxyproline or 4,4-difluoroproline residues. Bioorganic Chemistry, 141, 106876. View Source
